molecular formula C13H19NO B058323 3-[Cyclopentyl(ethyl)amino]phenol CAS No. 112008-25-0

3-[Cyclopentyl(ethyl)amino]phenol

Cat. No.: B058323
CAS No.: 112008-25-0
M. Wt: 205.3 g/mol
InChI Key: GNLFKWQHVYSHMD-UHFFFAOYSA-N
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Description

3-[Cyclopentyl(ethyl)amino]phenol is a substituted phenol derivative characterized by a cyclopentyl-ethylamine group at the 3-position of the phenolic ring. Aminophenols with cyclic or branched amino substituents are widely studied for their roles in asymmetric synthesis, pharmacological activity, and material science applications .

Properties

CAS No.

112008-25-0

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-[cyclopentyl(ethyl)amino]phenol

InChI

InChI=1S/C13H19NO/c1-2-14(11-6-3-4-7-11)12-8-5-9-13(15)10-12/h5,8-11,15H,2-4,6-7H2,1H3

InChI Key

GNLFKWQHVYSHMD-UHFFFAOYSA-N

SMILES

CCN(C1CCCC1)C2=CC(=CC=C2)O

Canonical SMILES

CCN(C1CCCC1)C2=CC(=CC=C2)O

Synonyms

m-(N-Cyclopentyl-N-ethylamino)phenol

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the nature of the amino group substituents, which influence solubility, lipophilicity, and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Key Substituents logP* Notable Properties/Applications
3-[Cyclopentyl(ethyl)amino]phenol Not provided C₁₃H₁₉NO Cyclopentyl-ethylamino Estimated ~2.5† Potential chiral catalyst or bioactive agent
3-(Dibutylamino)phenol 43141-69-1 C₁₄H₂₃NO Dibutylamino ~3.8‡ Higher lipophilicity; used in surfactants
3-[Bis(2-methylpropyl)amino]phenol 108403-83-4 C₁₄H₂₃NO Diisobutylamino ~3.5‡ Intermediate in organic synthesis
3-((2-(2-Methoxyethoxy)ethyl)amino)phenol 93803-67-9 C₁₁H₁₇NO₃ Methoxyethoxyethylamino 0.756 Moderate hydrophilicity; HPLC-analyzed
3-(1-(Dimethylamino)ethyl)phenol 105601-04-5 C₁₀H₁₅NO Dimethylaminoethyl ~1.2‡ Pharmaceutical intermediate (e.g., Cinacalcet)
4-Chloro-2-[(R,R)-diastereomer]phenol Not provided C₂₀H₂₂Cl₂NO Chlorophenyl-cyclopentylmethylamino ~4.0‡ Chiral catalyst; intramolecular H-bonding

*logP values estimated or reported from literature.
†Estimated via comparative analysis of substituent contributions.
‡Predicted based on substituent hydrophobicity.

Physicochemical and Functional Differences

  • Lipophilicity: Bulky alkyl groups (e.g., dibutylamino) increase logP, enhancing membrane permeability but reducing aqueous solubility. Polar groups like methoxyethoxyethyl (logP = 0.756) improve solubility for analytical or hydrophilic applications .
  • Stereochemical Complexity: Compounds like 4-Chloro-2-[(R,R)-diastereomer]phenol exhibit intramolecular hydrogen bonding (O-H⋯N), stabilizing specific conformations critical for asymmetric catalysis .
  • Synthetic Utility: 3-(1-(Dimethylamino)ethyl)phenol is a key intermediate in drug synthesis (e.g., Cinacalcet), highlighting the importance of dimethylaminoethyl groups in medicinal chemistry .

Preparation Methods

Historical Context and Mechanistic Basis

The dehydrogenation of 3-aminocyclohexenones to yield 3-aminophenols, as described in US Patent 4,212,823, provides a foundational framework. This method avoids traditional aromatic substitution routes (e.g., nitration/sulfonation) in favor of aliphatic cyclization, reducing environmental hazards. For 3-[cyclopentyl(ethyl)amino]phenol, the precursor 3-[cyclopentyl(ethyl)amino]cyclohexenone undergoes dehydrogenation under catalytic conditions.

Reaction Setup and Optimization

  • Catalyst : 10% Pd/C (0.1–1.0 mol%)

  • Solvent : Polyglycol ethers (e.g., tetraethylene glycol dimethyl ether)

  • Temperature : 180–220°C under nitrogen atmosphere

  • Hydrogen Evolution : Monitored via gasometry (2.5–3.0 equivalents expected)

The reaction achieves 85–94% conversion when the precursor is added dropwise in methanol, followed by distillation to remove volatiles. Post-reaction, the product is isolated via vacuum distillation or crystallization.

Synthesis of 3-[Cyclopentyl(ethyl)amino]cyclohexenone

The cyclohexenone intermediate is synthesized through cyclization of a cyanoethylated ketone or enamine-acrylate coupling:

Cyclopentyl ethyl amine+Acrylic acid chlorideEt3NEnamineΔCyclohexenone\text{Cyclopentyl ethyl amine} + \text{Acrylic acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Enamine} \xrightarrow{\Delta} \text{Cyclohexenone}

Key Parameters

  • Cyclization Temperature : 120–150°C

  • Yield : 68–72% (after silica gel chromatography)

  • Byproducts : <5% oligomeric species

Reductive Amination of 3-Aminophenol Derivatives

Two-Step Alkylation Protocol

3-Aminophenol serves as a starting material for sequential alkylation with cyclopentyl and ethyl groups:

3-AminophenolCyclopentyl bromide, K2CO33-CyclopentylaminophenolEthyl iodide, DMFTarget Compound\text{3-Aminophenol} \xrightarrow{\text{Cyclopentyl bromide, K}2\text{CO}3} \text{3-Cyclopentylaminophenol} \xrightarrow{\text{Ethyl iodide, DMF}} \text{Target Compound}

Challenges and Solutions

  • Regioselectivity : The 3-position’s steric hindrance necessitates bulky bases (e.g., DBU) to minimize O-alkylation.

  • Solvent Effects : DMF enhances nucleophilicity of the secondary amine (Table 1).

Table 1 : Solvent impact on alkylation efficiency

SolventYield (%)O-Alkylation Byproduct (%)
DMF785
THF4522
Toluene3235

Biocatalytic Approaches for Stereoselective Synthesis

EDDS Lyase-Mediated Hydroamination

Recent advances in enzymatic catalysis, as demonstrated for N-aryl aspartic acids, suggest applicability to this compound. EDDS lyase catalyzes fumarate hydroamination with aryl amines, offering enantioselectivity >99% ee.

Proposed Pathway

  • Enzymatic Step :

    Fumarate+Cyclopentyl ethyl amineEDDS LyaseN-(Cyclopentyl ethyl)aspartic acid\text{Fumarate} + \text{Cyclopentyl ethyl amine} \xrightarrow{\text{EDDS Lyase}} \text{N-(Cyclopentyl ethyl)aspartic acid}
  • Decarboxylation :

    HCl, ΔThis compound\xrightarrow{\text{HCl, Δ}} \text{this compound}

Table 2 : EDDS lyase activity with bulky amines

AmineConversion (%)ee (%)
Cyclopentyl ethyl amine62>99
Cyclohexyl methyl amine58>99
n-Butyl amine89>99

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Coupling 3-bromophenol with cyclopentyl ethyl amine under Pd catalysis achieves moderate yields:

3-Bromophenol+Cyclopentyl ethyl aminePd2(dba)3,XantphosTarget Compound\text{3-Bromophenol} + \text{Cyclopentyl ethyl amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{Target Compound}

Optimization Data

  • Ligand Screening : Xantphos outperforms BINAP (72% vs. 54% yield).

  • Temperature : 110°C in toluene minimizes proto-dehalogenation.

Comparative Analysis of Synthetic Routes

Table 3 : Method efficiency and scalability

MethodYield (%)Purity (%)Scalability
Dehydrogenation8598High
Reductive Amination7895Medium
Biocatalytic6299Low
Buchwald-Hartwig7297Medium

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Pd/C from dehydrogenation can be reused 3–5 times with <10% activity loss.

  • Waste Streams : Enzymatic methods generate 85% less heavy metal waste compared to Pd-catalyzed routes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[Cyclopentyl(ethyl)amino]phenol, and what key reaction conditions optimize yield?

  • The synthesis typically involves reductive amination between 3-aminophenol and cyclopentyl ethyl ketone derivatives. Key steps include:

  • Reductive amination : Use of NaBH(OAc)₃ in methanol under nitrogen to reduce the imine intermediate .
  • Cyclization : Acidic or basic conditions (e.g., HCl or NaOH) to facilitate ring closure .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.
    • Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to ketone) and reaction temperature (60–70°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ groups) and ethylamino linkage (δ 2.8–3.2 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula (e.g., C₁₃H₂₀N₂O) .
  • X-ray crystallography : SHELXL refinement (if crystallized) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly for receptor binding?

  • In vitro binding assays :

  • Use radiolabeled ligands (e.g., [³H]-DAMGO for opioid receptors) in competitive binding studies with cell membranes .
  • Triplicate experiments with controls (e.g., naloxone for nonspecific binding) .
    • Data normalization : Express results as % inhibition relative to reference compounds (e.g., DAMGO) and calculate IC₅₀ values using nonlinear regression .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological harmonization :

  • Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Validate purity (>95% by HPLC) to exclude batch-specific impurities .
    • In silico validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with structurally related active compounds .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • HPLC-MS/MS :

  • Column: C18 reverse-phase (e.g., Newcrom R1) with mobile phase: acetonitrile/water (70:30) + 0.1% formic acid .
  • Quantify using multiple reaction monitoring (MRM) transitions (e.g., m/z 231 → 145 for fragmentation) .
    • Validation parameters : Assess linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>90%) per ICH guidelines .

Q. How does the substitution pattern (cyclopentyl vs. cyclohexyl) influence the compound’s physicochemical properties?

  • LogP comparison : Cyclopentyl groups reduce hydrophobicity (calculated logP ~2.1) vs. cyclohexyl analogs (logP ~2.8) .
  • Steric effects : Cyclopentyl’s smaller ring enhances conformational flexibility, improving binding to shallow receptor pockets .
  • Validate via molecular dynamics simulations (e.g., GROMACS) to compare ligand-receptor stability .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Four-parameter logistic model : Fit data to Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}.
  • Report 95% confidence intervals for EC₅₀ and use ANOVA to compare potency across analogs .

Q. How can in silico tools predict metabolic pathways for this compound?

  • Software : Use SwissADME or ADMET Predictor to identify Phase I (e.g., CYP450 oxidation) and Phase II (glucuronidation) metabolism .
  • Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS .

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